molecular formula C10H7ClO3 B1349547 7-chloro-3-methyl-benzofuran-2-carboxylic Acid CAS No. 32565-18-7

7-chloro-3-methyl-benzofuran-2-carboxylic Acid

Cat. No. B1349547
CAS RN: 32565-18-7
M. Wt: 210.61 g/mol
InChI Key: GIWYZUBCAKLCAJ-UHFFFAOYSA-N
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Description

7-chloro-3-methyl-benzofuran-2-carboxylic Acid is a benzofuran derivative . It has a molecular weight of 210.62 and its IUPAC name is 7-chloro-3-methyl-1-benzofuran-2-carboxylic acid .


Synthesis Analysis

The synthesis of benzofuran derivatives often involves the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans, mediated by hypervalent iodine reagents . Other strategies include the dehydrative cyclization of ortho-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .


Molecular Structure Analysis

The molecular structure of 7-chloro-3-methyl-benzofuran-2-carboxylic Acid can be represented by the InChI code: 1S/C10H7ClO3/c1-5-6-3-2-4-7(11)9(6)14-8(5)10(12)13/h2-4H,1H3,(H,12,13) .


Chemical Reactions Analysis

Benzofuran derivatives undergo various chemical reactions. For instance, they can undergo palladium-catalyzed cross-coupling reactions with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .


Physical And Chemical Properties Analysis

7-chloro-3-methyl-benzofuran-2-carboxylic Acid is a powder at room temperature . It has a melting point of 238-240°C .

Scientific Research Applications

  • Chemical Synthesis

    • Application : 7-Chloro-3-methyl-benzofuran-2-carboxylic acid is used in chemical synthesis .
  • Proteomics Research

    • Application : This compound is used in proteomics research .
  • Palladium-Catalyzed Cross-Coupling Reaction

    • Application : It undergoes palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .
  • Preparation of 3-methyl-N-phenylbenzofuran-2-carboxamide

    • Application : This compound may be used in the preparation of 3-methyl-N-phenylbenzofuran-2-carboxamide .
  • Anticancer Activities

    • Application : Literature has shown that some substituted benzofurans have dramatic anticancer activities .
  • Antimicrobial Agents

    • Application : Benzofuran with triazolo-thiadiazine containing phenyl, methylphenyl or bromophenyl at the 7-position displayed good antimicrobial activity .
  • Preparation of 3-methyl-N-phenylbenzofuran-2-carboxamide

    • Application : This compound may be used in the preparation of 3-methyl-N-phenylbenzofuran-2-carboxamide .
  • Anticancer Activities

    • Application : Literature has shown that some substituted benzofurans have dramatic anticancer activities .
  • Antimicrobial Agents

    • Application : Benzofuran with triazolo-thiadiazine containing phenyl, methylphenyl or bromophenyl at the 7-position displayed good antimicrobial activity .

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

7-chloro-3-methyl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3/c1-5-6-3-2-4-7(11)9(6)14-8(5)10(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWYZUBCAKLCAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367946
Record name 7-chloro-3-methyl-benzofuran-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-3-methyl-benzofuran-2-carboxylic Acid

CAS RN

32565-18-7
Record name 7-Chloro-3-methyl-2-benzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32565-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-chloro-3-methyl-benzofuran-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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